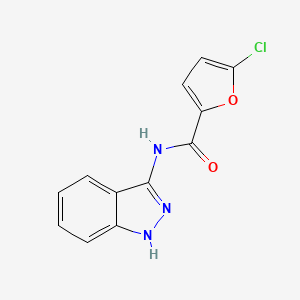
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of organic compounds known as 2-furanilides. These compounds contain a furan ring substituted at the 2-position with an anilide. The indazole moiety within this compound is of particular interest due to its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and other activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling with Furan-2-carboxylic Acid: The chlorinated indazole is then coupled with furan-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole Derivatives: Compounds like 3-phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole have similar anti-inflammatory properties.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid, share structural similarities.
Uniqueness
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide is unique due to its combination of the indazole and furan moieties, which confer a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H8ClN3O2 |
|---|---|
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
5-chloro-N-(1H-indazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H8ClN3O2/c13-10-6-5-9(18-10)12(17)14-11-7-3-1-2-4-8(7)15-16-11/h1-6H,(H2,14,15,16,17) |
Clé InChI |
HBCZVOGDTXGOGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2)NC(=O)C3=CC=C(O3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















